3-[(3-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE
Overview
Description
3-[(3-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound belonging to the class of chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The compound’s structure features a benzo[c]chromen-6-one core with a methoxyphenylmethoxy substituent, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(3-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-6-one core, followed by the introduction of the methoxyphenylmethoxy group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-[(3-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures. .
Scientific Research Applications
3-[(3-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has shown its potential as a lead compound for developing new therapeutic agents, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photochromic materials
Mechanism of Action
The mechanism of action of 3-[(3-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various biomolecules, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
3-[(3-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE can be compared with other similar compounds, such as:
6-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one: This compound shares a similar chromen-2-one core but differs in the position and type of substituents.
3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Another related compound with a hydroxy group instead of a methoxy group.
8-Methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one: This compound has a similar benzo[c]chromen-6-one core with different substituents. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]benzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-23-15-6-4-5-14(11-15)13-24-16-9-10-18-17-7-2-3-8-19(17)21(22)25-20(18)12-16/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLARORMNUPVLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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